molecular formula C15H18N2O5 B2639226 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219901-63-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No. B2639226
CAS RN: 1219901-63-9
M. Wt: 306.318
InChI Key: IZZDDTOWKSRDMV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1-benzo[1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Scientific Research Applications

Receptor Occupancy and Drug Development

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, and compounds with similar structures, are studied for their interactions with specific receptors in the human brain. For example, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, implicated in anxiety and depression, are targeted for drug development. Compounds like DU 125530, structurally related to the chemical of interest, show significant human brain 5-HT(1A) receptor occupancy, suggesting potential applications in treating mood disorders. Such occupancy is well tolerated and exhibits a dose-dependent relationship, highlighting the therapeutic relevance of these compounds in clinical settings (Rabiner et al., 2002).

Novel Receptor Antagonists

The chemical structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is similar to that of novel receptor antagonists under investigation for the treatment of various conditions. For instance, SB-649868 is an orexin 1 and 2 receptor antagonist, currently under development for insomnia treatment. Such compounds are extensively studied for their metabolic pathways, principal circulating components in plasma, and their principal routes of metabolism (Renzulli et al., 2011).

Imaging Receptor Sites

Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide are also utilized in imaging studies of receptor sites within the human brain. Ligands like [123I]NNC 13-8241 are evaluated as probes for in vivo imaging of benzodiazepine receptor sites. The slow metabolism, favorable kinetics, and significant uptake in specific brain regions of these compounds suggest their potential as specific and promising ligands for imaging receptor sites in living human brains (Kuikka et al., 1996).

Mechanism of Action

Similar compounds have shown anticancer activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(16-8-15(20)5-1-2-6-15)14(19)17-10-3-4-11-12(7-10)22-9-21-11/h3-4,7,20H,1-2,5-6,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZDDTOWKSRDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

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